molecular formula C24H25ClN2O3 B11093885 1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide CAS No. 67370-00-7

1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide

Cat. No.: B11093885
CAS No.: 67370-00-7
M. Wt: 424.9 g/mol
InChI Key: QNTSPVCOCABCSM-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide is a synthetic compound belonging to the indole family This compound is characterized by its complex structure, which includes a chlorobenzoyl group, a methoxy group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and therapeutic potential. Its cyclopentylacetamide moiety, in particular, may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy .

Properties

CAS No.

67370-00-7

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-cyclopentylacetamide

InChI

InChI=1S/C24H25ClN2O3/c1-15-20(14-23(28)26-18-5-3-4-6-18)21-13-19(30-2)11-12-22(21)27(15)24(29)16-7-9-17(25)10-8-16/h7-13,18H,3-6,14H2,1-2H3,(H,26,28)

InChI Key

QNTSPVCOCABCSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4CCCC4

Origin of Product

United States

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